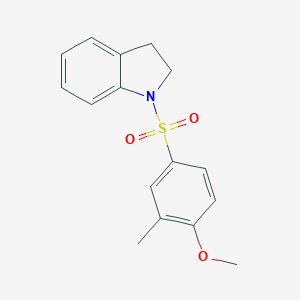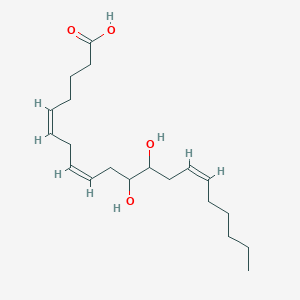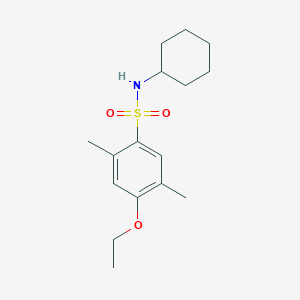![molecular formula C18H20N2O3S B223393 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as SB 203580, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK), which is an important signaling pathway involved in a wide range of cellular functions, including inflammation, apoptosis, and stress response.
Mechanism of Action
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 acts as a highly specific inhibitor of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes that rely on p38 MAPK signaling.
Biochemical and Physiological Effects:
The inhibition of p38 MAPK by 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been shown to have a wide range of biochemical and physiological effects, depending on the specific context of the study. For example, it has been shown to reduce the production of pro-inflammatory cytokines in immune cells, to promote the survival of neurons under stress conditions, and to inhibit the growth and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 in lab experiments is its high specificity for p38 MAPK, which allows for precise manipulation of this signaling pathway. Moreover, its well-established mechanism of action and availability as a commercial reagent make it a convenient tool for many researchers. However, one limitation of using 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 and its role in p38 MAPK signaling. For example, it may be used to investigate the involvement of this pathway in specific diseases or conditions, such as neurodegenerative disorders or autoimmune diseases. Moreover, the development of more specific and potent inhibitors of p38 MAPK may lead to new therapeutic targets for these diseases. Finally, the use of 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 in combination with other compounds or therapies may provide new insights into the complex interactions between different signaling pathways in the cell.
Synthesis Methods
The synthesis of 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 involves several steps, starting from commercially available starting materials. One of the key steps involves the reaction of 4-bromo-1-naphthol with 4-propoxybenzenesulfonyl chloride, followed by cyclization with ethyl isocyanate to form the imidazole ring. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization.
Scientific Research Applications
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been widely used in scientific research as a tool to study the role of p38 MAPK in various cellular processes. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, and to promote the survival of neurons under stress conditions. Moreover, 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been used to investigate the involvement of p38 MAPK in cancer, diabetes, and cardiovascular diseases.
properties
Product Name |
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole |
|---|---|
Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-ethyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
YUSAZIXLHGQREP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)

![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)